1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the piperidine ring and tetrahydrofuran moiety contribute to the overall stability and specificity of the compound .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Compared to these, 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Piperidine derivatives
- Sulfonyl-containing molecules
- Tetrahydrofuran-based compounds .
Properties
Molecular Formula |
C19H28N2O6S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N2O6S/c1-25-17-8-7-16(11-18(17)26-2)28(23,24)21-9-3-5-14(13-21)19(22)20-12-15-6-4-10-27-15/h7-8,11,14-15H,3-6,9-10,12-13H2,1-2H3,(H,20,22) |
InChI Key |
SGUPMAUTKYHATF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3)OC |
Origin of Product |
United States |
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